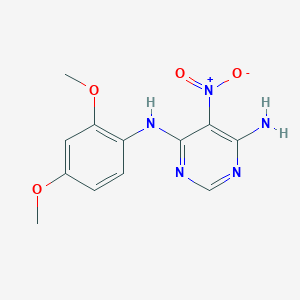
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine, also known as DPA-713, is a small molecule that has been extensively studied for its potential use as a radiotracer in positron emission tomography (PET) imaging. DPA-713 binds to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes in the brain, making it a promising tool for imaging neuroinflammation.
作用機序
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine binds to the TSPO, which is located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes in the brain. The exact role of TSPO in neuroinflammation is not fully understood, but it is thought to be involved in the regulation of mitochondrial function and the production of reactive oxygen species.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been shown to have minimal toxicity and is well-tolerated in animal models. It does not appear to have any significant effects on normal brain function or behavior. However, its use as a radiotracer in PET imaging does involve exposure to ionizing radiation, which can have potential risks.
実験室実験の利点と制限
The advantages of using N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine in lab experiments include its high selectivity for TSPO and its ability to provide non-invasive imaging of neuroinflammation. However, its use as a radiotracer in PET imaging requires specialized equipment and expertise, and it can be expensive and time-consuming to produce and administer. Additionally, the interpretation of PET imaging results with N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine can be complex and requires careful consideration of various factors, including the timing of imaging and the choice of reference region.
将来の方向性
There are several potential future directions for research with N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine. One area of interest is the use of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine in the early detection and monitoring of neuroinflammation in various neurological disorders. Another potential application is the use of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine in the development of new therapies for neuroinflammatory conditions. Additionally, there is ongoing research into the development of new radiotracers that can provide even more specific and sensitive imaging of neuroinflammation in the brain.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves several steps, including the reaction of 2,4-dimethoxyaniline with nitric acid to form 2,4-dimethoxy-1-nitrobenzene, followed by reaction with 2-amino-5-chloropyrimidine to form N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine. The final product is purified by column chromatography and characterized by various analytical techniques, including NMR and mass spectrometry.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been used in several preclinical studies to investigate neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. PET imaging with N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has shown increased binding in regions of the brain associated with neuroinflammation, providing a non-invasive method for detecting and monitoring disease progression.
特性
IUPAC Name |
4-N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-20-7-3-4-8(9(5-7)21-2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVUSZWHUFVMIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,4-Dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391251.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3,4-trifluorophenyl)methanone](/img/structure/B2391256.png)
![5-(Methylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2391257.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2391258.png)
![N'-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide](/img/structure/B2391259.png)
![N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2391260.png)

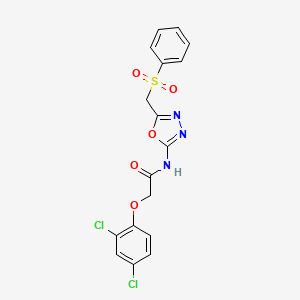
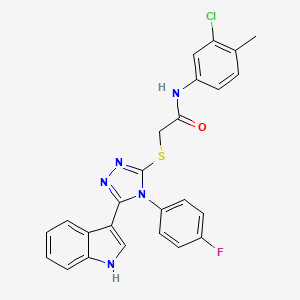
![2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/no-structure.png)
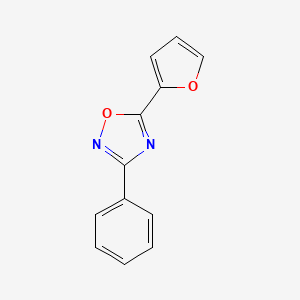
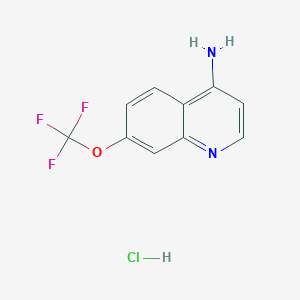
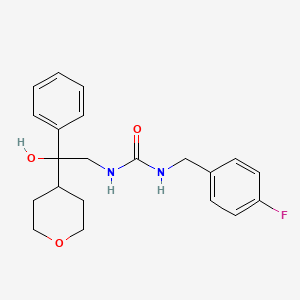
![2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane](/img/structure/B2391272.png)